3,8-diazabicyclo[4.3.1]decan-4-one
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Overview
Description
3,8-Diazabicyclo[431]decan-4-one is a bicyclic compound with a unique structure that includes two nitrogen atoms and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,8-diazabicyclo[4.3.1]decan-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a diamine with a diketone in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques such as chromatography can also be employed to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3,8-Diazabicyclo[4.3.1]decan-4-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The nitrogen atoms in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted derivatives .
Scientific Research Applications
3,8-Diazabicyclo[4.3.1]decan-4-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 3,8-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. The nitrogen atoms in the compound can form hydrogen bonds with enzymes or receptors, influencing their activity. The ketone group can also participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
3,9-Diazabicyclo[4.2.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and nitrogen positions.
3,10-Diazabicyclo[4.3.1]decan-4-one: Another similar compound with a slightly different arrangement of atoms
Uniqueness
3,8-Diazabicyclo[4.3.1]decan-4-one is unique due to its specific ring structure and the position of the nitrogen atoms. This configuration imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications in synthesis and research .
Properties
CAS No. |
2694728-98-6 |
---|---|
Molecular Formula |
C8H14N2O |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3,8-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C8H14N2O/c11-8-2-6-1-7(5-10-8)4-9-3-6/h6-7,9H,1-5H2,(H,10,11) |
InChI Key |
RLQFIDVQGORGOY-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC(=O)NCC1CNC2 |
Purity |
95 |
Origin of Product |
United States |
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